

Cross-Validation of Brivaracetam Efficacy in Different Seizure Models: A Comparative Guide

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Compound of Interest

Compound Name: (2S)-2-amino-N-propylbutanamide

Cat. No.: B2486461

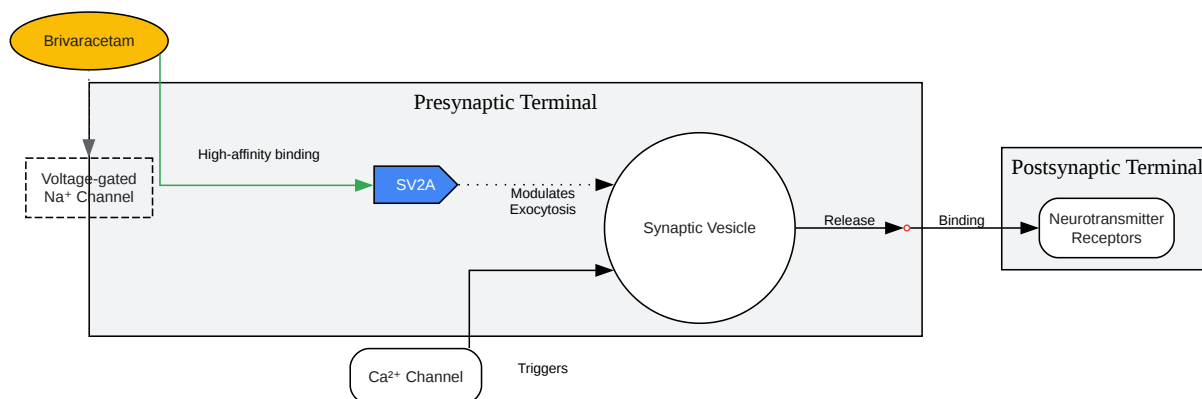
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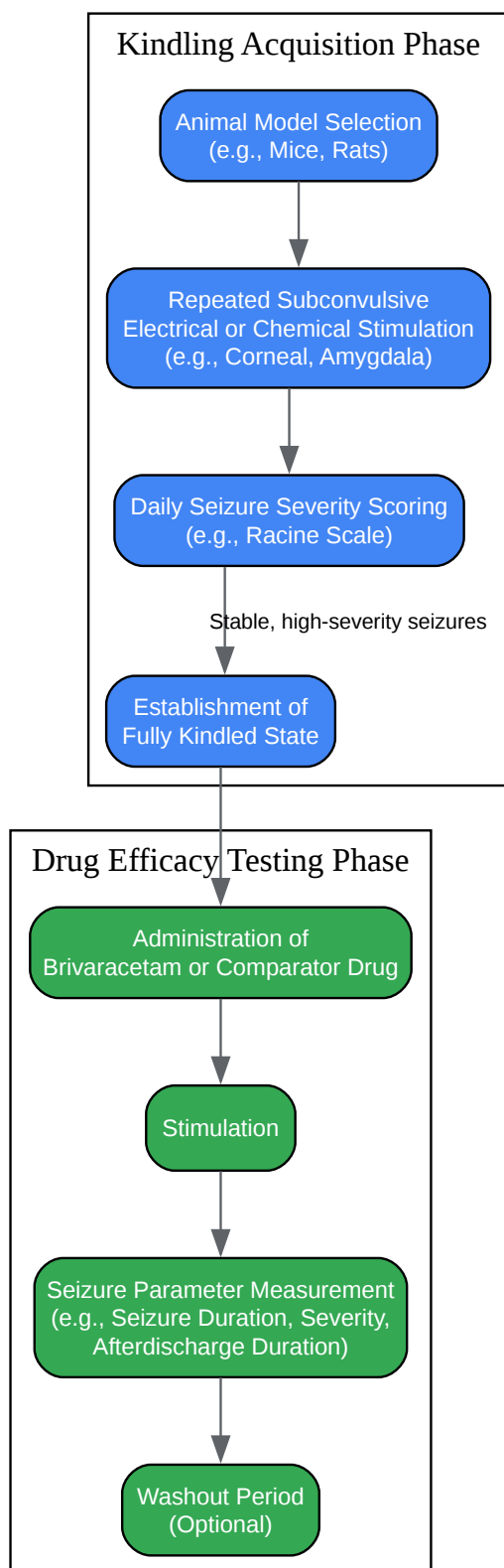
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-epileptic drug Brivaracetam's performance across various preclinical seizure models, with a focus on its efficacy relative to other anti-epileptic drugs (AEDs), primarily its predecessor, Levetiracetam. The information is supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action

Brivaracetam's primary mechanism of action is its high and selective affinity for the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the modulation of neurotransmitter release. [1][2][3][4] By binding to SV2A, Brivaracetam is thought to reduce excitatory neurotransmitter release, which contributes to its anticonvulsant effects. [5] Notably, Brivaracetam exhibits a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam. [1][6][7][8][9][10][11][12][13][14] Some studies also suggest that Brivaracetam may weakly inhibit voltage-gated sodium channels. [3][15]





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